

Comparative Guide: Structure-Activity Relationship of Adamantane Dicarboxamide Analogs

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Compound of Interest

Compound Name: Adamantane-1,3-dicarboxamide

CAS No.: 62472-39-3

Cat. No.: B1582562

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Focus Application: 11

-HSD1 Inhibition & Metabolic Stability Optimization

Executive Summary

Adamantane (tricyclo[3.3.1.1

]decane) is a privileged scaffold in medicinal chemistry, valued for its ability to occupy hydrophobic pockets and improve membrane permeability.^[1] However, its high lipophilicity (LogP ~4.2) often leads to poor metabolic stability and rapid clearance via CYP450 hydroxylation.

This guide analyzes Adamantane Dicarboxamide Analogs, a structural class designed to retain the steric benefits of the adamantane cage while introducing polar handles (carboxamides) to lower LogP, improve solubility, and block metabolic "soft spots." We compare these analogs against classic mono-carboxamides (e.g., Amantadine derivatives) and bioisosteres in the context of 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibition, a key target for metabolic syndrome and type 2 diabetes.

Part 1: The Scaffold & Mechanism

The "Greasy Cage" Problem

In early drug discovery, simple adamantane amines (like Amantadine) were effective antivirals but suffered from CNS side effects and rapid oxidative metabolism.

- The Mono-Carboxamide Solution: Attaching a single amide linker (Position 1) allows for specific interactions with the catalytic triad of enzymes like 11

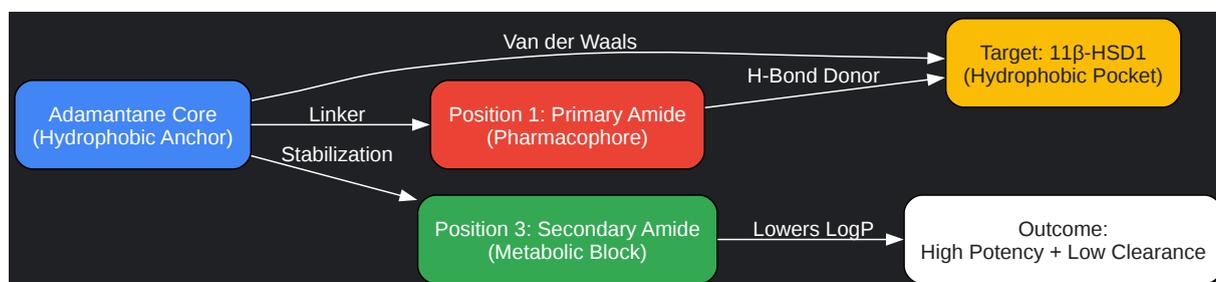
-HSD1.

- The Dicarboxamide Evolution: While mono-amides are potent, they remain highly lipophilic. Introducing a second carboxamide group (typically at Position 3) creates Adamantane 1,3-dicarboxamides. This modification:
 - Reduces Lipophilicity: Lowers cLogP, reducing non-specific binding.
 - Blocks Metabolism: The tertiary bridgehead carbons (positions 1, 3, 5, 7) are primary sites for CYP450 oxidation. Substitution at these points sterically and electronically prevents rapid clearance.
 - Enhances Selectivity: The second amide can form specific hydrogen bonds, improving selectivity against the related isoform 11

-HSD2.

Diagram 1: SAR Pharmacophore Map

The following diagram illustrates the structural logic transforming a basic adamantane hit into a stabilized dicarboxamide lead.



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Caption: Structural evolution of adamantane dicarboxamides. Position 1 drives potency; Position 3 drives physicochemical properties.

Part 2: Comparative Analysis (Data & Performance)

This section compares Mono-Carboxamides (Standard) against 1,3-Dicarboxamides/Polar-Analogs (Optimized) based on inhibition of human 11

-HSD1 and metabolic stability.

Table 1: Structure-Activity & Stability Profile

Feature	Series A: Mono-Carboxamides	Series B: 1,3-Dicarboxamides	Biological Impact
Structure	1-Adamantyl-C(=O)-NH-R	R'-NH-C(=O)-Adamantyl-C(=O)-NH-R	Series B adds polarity.
h-11 -HSD1 IC	10 - 100 nM (High Potency)	30 - 150 nM (Maintained Potency)	Dicarboxamides retain potency if R-groups fit the pocket.
Selectivity (vs HSD2)	> 100-fold	> 500-fold	Second amide reduces off-target hydrophobic binding.
Microsomal Stability (t _{1/2})	< 15 min (Rapid Clearance)	> 60 min (High Stability)	Bridgehead substitution blocks CYP hydroxylation.
Solubility	Low (< 5 M)	Moderate (> 50 M)	Critical for oral bioavailability.
CNS Penetration	High (Risk of CNS side effects)	Low (Peripherally restricted)	Desirable for metabolic targets (liver/adipose).

Key Insight: While mono-carboxamides (Series A) are often slightly more potent due to perfect hydrophobic fit, they fail in in vivo models due to rapid liver clearance. The dicarboxamide modification (Series B) sacrifices negligible potency for a massive gain in metabolic stability (intrinsic clearance

drops significantly).

Alternative Scaffolds

- Adamantyl Triazoles: Bioisosteres of the amide. They offer similar stability but often have different hydrogen-bonding vectors.

- Hydroxy-Adamantyl Amides: A "lite" version of dicarboxamides. A hydroxyl group at position 3 is less bulky than a second amide but still lowers LogP.

Part 3: Experimental Protocols

To validate these SAR claims, the following protocols ensure robust data generation.

Protocol A: Synthesis of Adamantane 1,3-Dicarboxamides

Objective: Create an asymmetric dicarboxamide from 1,3-adamantane dicarboxylic acid.

- Starting Material: Begin with 1,3-adamantanedicarboxylic acid.
- Mono-Esterification: Reflux with MeOH/H

SO

(controlled equivalents) to generate the mono-methyl ester.

- Validation: Check via TLC (distinct Rf from di-acid and di-ester).

- Amide Coupling 1 (The Pharmacophore): React the free acid with Amine A (e.g., 2-aminopyridine) using HATU/DIPEA in DMF at RT for 12h.
 - Hydrolysis: Saponify the methyl ester using LiOH in THF/H
- O.
- Amide Coupling 2 (The Stabilizer): React the newly freed acid with Amine B (or ammonia for a primary amide) using EDC/HOBt.
 - Purification: Reverse-phase HPLC (Water/Acetonitrile gradient).

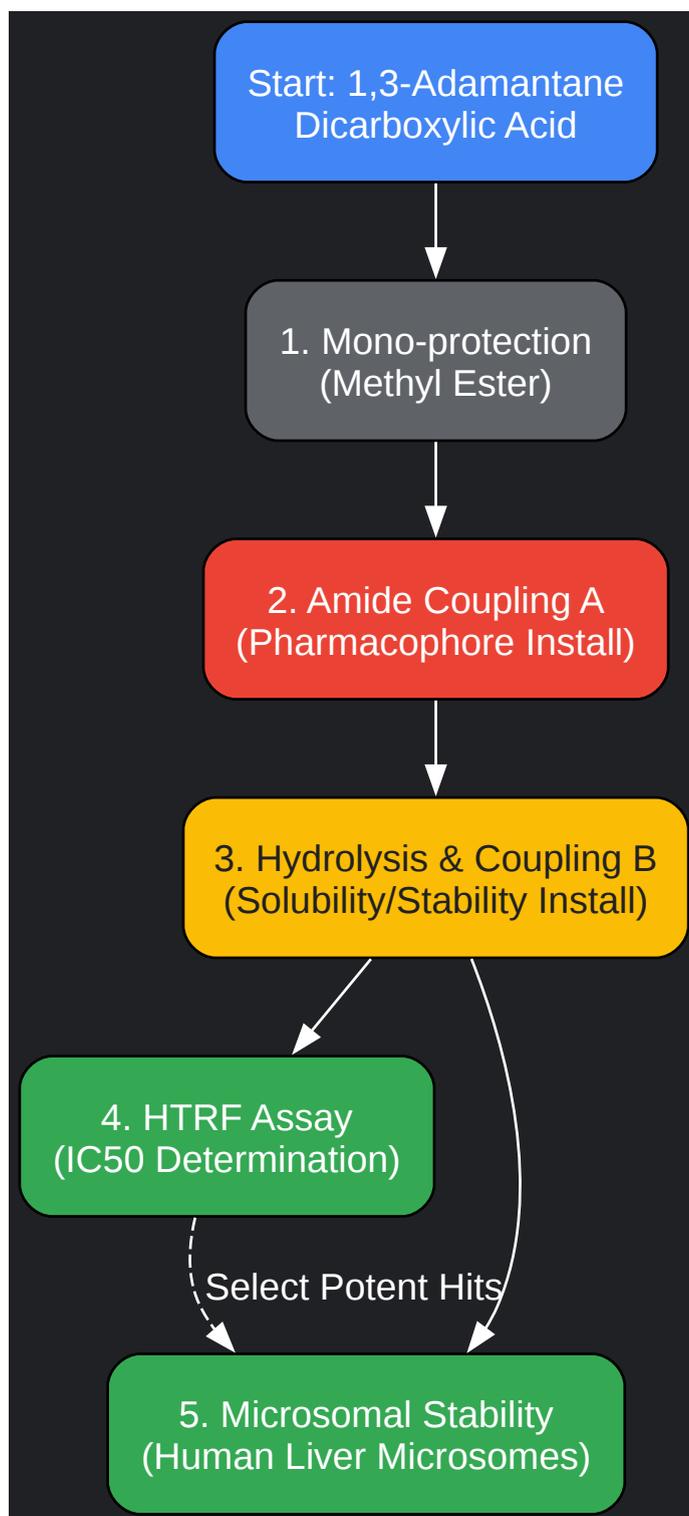
Protocol B: HTRF Inhibition Assay (11 -HSD1)

Objective: Measure IC

values using a Homogeneous Time-Resolved Fluorescence assay.

- Reagents: Human recombinant 11β-HSD1 microsomes, NADPH cofactor, Cortisone (substrate), and HTRF cortisol detection kit (cisbio or equivalent).
- Preparation: Dilute compounds in DMSO (10-point serial dilution). Final DMSO concentration < 1%.
- Enzyme Reaction:
 - Incubate enzyme + compound + NADPH (200 μM) + Cortisone (200 nM) in assay buffer (pH 7.4) for 60 mins at 37°C.
- Detection: Add anti-cortisol-cryptate and d2-labeled cortisol.
 - Mechanism:[2] Competitive binding. High enzyme activity = High Cortisol = Low FRET signal. Inhibition = Low Cortisol = High FRET signal.
- Analysis: Read fluorescence at 665 nm and 620 nm. Calculate Ratio (665/620). Fit data to a 4-parameter logistic equation to derive IC₅₀.

Diagram 2: Experimental Workflow



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Caption: Workflow for synthesizing and validating asymmetric adamantane dicarboxamides.

Part 4: References

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- P2X7 Receptor Antagonism (Comparative Context)

- Source: Journal of Medicinal Chemistry
- Title: Discovery of potent and selective adamantane-based small-molecule P2X7 receptor antagonists.
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